molecular formula C10H10O2 B1266427 4-(Allyloxy)benzaldehyde CAS No. 40663-68-1

4-(Allyloxy)benzaldehyde

Cat. No. B1266427
CAS RN: 40663-68-1
M. Wt: 162.18 g/mol
InChI Key: TYNJQOJWNMZQFZ-UHFFFAOYSA-N
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Description

4-(Allyloxy)benzaldehyde is a compound that can be synthesized through homologation or modification of benzaldehyde. It plays a crucial role in various chemical reactions, including synthesis of complex molecules and serves as a precursor for numerous chemical and pharmacological studies.

Synthesis Analysis

The synthesis of 4-(Allyloxy)benzaldehyde and related compounds involves various strategies, including carbon homologation and protection of hydroxyl groups. Dabdoub et al. (2012) describe a four- and eight-carbon homologation of benzaldehydes, showcasing methods that could potentially be applied to synthesize 4-(Allyloxy)benzaldehyde derivatives (Dabdoub et al., 2012). Plourde and Spaetzel (2002) discuss regioselective protection of hydroxyl groups in 3,4-dihydroxy-benzaldehyde, which could be relevant for modifying 4-(Allyloxy)benzaldehyde's structure (Plourde & Spaetzel, 2002).

Molecular Structure Analysis

The molecular structure of 4-(Allyloxy)benzaldehyde and its derivatives can be characterized using spectroscopic techniques such as NMR and IR spectroscopy. Baul et al. (2009) offer insights into the structure of azo-benzoic acids, which share structural features with 4-(Allyloxy)benzaldehyde, demonstrating the use of spectroscopic methods for structure elucidation (Baul et al., 2009).

Chemical Reactions and Properties

4-(Allyloxy)benzaldehyde participates in various chemical reactions, including allylation and Friedel-Crafts alkylation. Zhao et al. (2007) discuss a one-pot synthesis method involving Barbier allylation and Friedel-Crafts alkylation, which could be applicable for compounds similar to 4-(Allyloxy)benzaldehyde (Zhao et al., 2007).

Physical Properties Analysis

The physical properties of 4-(Allyloxy)benzaldehyde, such as melting points, solubility, and crystallinity, can be determined through various analytical methods. The synthesis and characterization of derivatives provide insight into these properties, aiding in the understanding of how structural modifications can affect physical characteristics.

Chemical Properties Analysis

The chemical properties of 4-(Allyloxy)benzaldehyde, including reactivity and stability, are influenced by its functional groups and molecular structure. Research on similar compounds, such as the study by Ishida et al. (2010) on selective deprotection of benzaldehyde diethyl acetals, can shed light on the reactivity patterns and stability of 4-(Allyloxy)benzaldehyde derivatives (Ishida et al., 2010).

Scientific Research Applications

  • Acyl Radical Enabled Reactions

    • Field : Organic Chemistry
    • Application : 4-(Allyloxy)benzaldehyde is used in acyl radical enabled reactions between aldehydes and alkenes . This method increases molecule complexity and has high atom-economy .
    • Method : The reaction involves the abstraction of a hydrogen atom from aldehydes to afford acyl radicals . The discussion is divided according to the kind of alkenes and reaction type .
    • Results : This method has great influence and synthetic potential in the field of organic chemistry . More impressive methods for acyl radical enabled reactions with alkenes are expected to be developed in the future .
  • Aerobic Oxidation of Aldehydes

    • Field : Organic Chemistry
    • Application : 4-(Allyloxy)benzaldehyde is used in the aerobic oxidation of aldehydes toward carboxylic acids in water . This method is efficient and clean, and it operates under mild and greener conditions .
    • Method : The reaction involves the use of a homogeneous silver(I) catalyst, atmospheric oxygen as the oxidant, and water as the solvent . The reaction conditions are very mild and require only a very low silver(I) catalyst loading .
    • Results : More than 50 examples of different aliphatic and aromatic aldehydes, including natural products, were tested, and all of them successfully underwent aerobic oxidation to give the corresponding carboxylic acids in extremely high yields .
  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Industry
    • Application : 4-(Allyloxy)benzaldehyde is used as pharmaceutical intermediates .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Preparation of Other Compounds

    • Field : Organic Chemistry
    • Application : 4-(Allyloxy)benzaldehyde is used in the preparation of other compounds such as 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose, 3-allyl-4-hydroxybenzaldehyde, and (±)-4-allyloxymethamphetamine (ALLMA) .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Aerobic Oxidation of Aldehydes

    • Field : Organic Chemistry
    • Application : 4-(Allyloxy)benzaldehyde is used in the aerobic oxidation of aldehydes toward carboxylic acids in water . This method is efficient and clean, and it operates under mild and greener conditions .
    • Method : The reaction involves the use of a homogeneous silver(I) catalyst, atmospheric oxygen as the oxidant, and water as the solvent . The reaction conditions are very mild and require only a very low silver(I) catalyst loading .
    • Results : More than 50 examples of different aliphatic and aromatic aldehydes, including natural products, were tested, and all of them successfully underwent aerobic oxidation to give the corresponding carboxylic acids in extremely high yields .
  • Preparation and Electrical Properties of 4-allyloxy-2-hydroxybenzophenone Grafted Polypropylene for HVDC Cables

    • Field : Material Science
    • Application : 4-(Allyloxy)benzaldehyde is used in the preparation of 4-allyloxy-2-hydroxybenzophenone grafted polypropylene for high-voltage direct current (HVDC) cable insulation . This method improves the electrical properties of polypropylene, making it a promising material for eco-friendly HVDC cable insulation .
    • Method : The grafting of 4-allyloxy-2-hydroxybenzophenone onto polypropylene is done via melt grafting . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied, and the optimal grafting conditions were determined .
    • Results : The grafted polypropylene effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .
  • Aerobic Oxidation of Aldehydes

    • Field : Organic Chemistry
    • Application : 4-(Allyloxy)benzaldehyde is used in the aerobic oxidation of aldehydes toward carboxylic acids in water . This method is efficient and clean, and it operates under mild and greener conditions .
    • Method : The reaction involves the use of a homogeneous silver(I) catalyst, atmospheric oxygen as the oxidant, and water as the solvent . The reaction conditions are very mild and require only a very low silver(I) catalyst loading .
    • Results : More than 50 examples of different aliphatic and aromatic aldehydes, including natural products, were tested, and all of them successfully underwent aerobic oxidation to give the corresponding carboxylic acids in extremely high yields .
  • Preparation and Electrical Properties of 4-allyloxy-2-hydroxybenzophenone Grafted Polypropylene for HVDC Cables

    • Field : Material Science
    • Application : 4-(Allyloxy)benzaldehyde is used in the preparation of 4-allyloxy-2-hydroxybenzophenone grafted polypropylene for high-voltage direct current (HVDC) cable insulation . This method improves the electrical properties of polypropylene, making it a promising material for eco-friendly HVDC cable insulation .
    • Method : The grafting of 4-allyloxy-2-hydroxybenzophenone onto polypropylene is done via melt grafting . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied, and the optimal grafting conditions were determined .
    • Results : The grafted polypropylene effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .

Safety And Hazards

4-(Allyloxy)benzaldehyde may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction5. It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition5.


Future Directions

The future directions of 4-(Allyloxy)benzaldehyde are not explicitly mentioned in the retrieved sources. However, given its use as a pharmaceutical intermediate3, it may have potential applications in the development of new drugs or therapeutic agents.


Please note that this information is based on the available sources and there might be more recent studies or data related to 4-(Allyloxy)benzaldehyde.


properties

IUPAC Name

4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNJQOJWNMZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193655
Record name p-(Allyloxy)benzaldehyde
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)benzaldehyde

CAS RN

40663-68-1
Record name 4-(Allyloxy)benzaldehyde
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Record name p-(Allyloxy)benzaldehyde
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Record name 4-(Allyloxy)benzaldehyde
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Record name p-(Allyloxy)benzaldehyde
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Record name p-(allyloxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-allyloxybenzaldehyde was prepared by reaction of allyl bromide on 4-hydroxybenzaldehyde in refluxing acetone in the presence of K2CO3. The distilled product was used as a precursor for 4-allyloxystyrene synthesis.
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Synthesis routes and methods III

Procedure details

A solution of allyl bromide (5.94 mL, 68.78 mmol) in acetone (20 mL) was added, over a period of 20 min, to a mixture of 4-hydroxybenzaldehyde (8.00 g, 65.50 mmol) and K2CO3 (9.96 g, 72.06 mmol) in acetone (100 mL) cooled at 0° C. The mixture was allowed to reach room temperature and stirred for 60 h. After removal of the solvent, the crude residue was dissolved in EtOAc (100 mL) and washed twice with a mixture of water (100 mL) and NaOH (10% aqueous solution, 10 mL). The organic layer was dried over anhydrous Na2SO4 and filtered. After removal of the solvent, 10.00 g of 4-(allyloxy)benzaldehyde were obtained [Rf=0.5 (10% EtOAc/Hexanes), pale brown oil, 94% yield]
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Synthesis routes and methods IV

Procedure details

A mixture of p-hydroxybenzaldehyde (4.0 g, 33 mmoles), allyl methyl carbonate (16.0 g, 138 mmoles), 5 percent palladium on charcoal (1.3 g, 0.6 mmole palladium) and triphenyl phosphine (0.086 g, 0.32 mmole) is refluxed overnight. After removal of the catalyst and distillation (90° C., 0.6 mm Hg), 4.54 g, 85 percent of substantially pure p-allyloxybenzaldehyde is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Allyloxy)benzaldehyde
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Citations

For This Compound
66
Citations
J Ryu, MY Lee, MG Song, SH Baeck, SE Shim… - Separation and …, 2020 - Elsevier
… As shown in Scheme 1, 4A-MBP was synthesized via the Schiff-base reaction between 4-allyloxy benzaldehyde and melamine using DMSO as solvent under an Ar atmosphere at 180 …
Number of citations: 28 www.sciencedirect.com
PJ Madec, E Marechal - 1993 - osti.gov
… {alpha},{omega}-dibenzaldehyde oligosiloxanes have been synthesized by hydrosilylation of 4-allyloxy benzaldehyde by {alpha},{omega}-DiSiH oligosiloxanes. The hydrosilylating …
Number of citations: 11 www.osti.gov
C Yuan, Y Wang - Journal of Polymer Research, 2020 - Springer
Vinyl-terminated sulfonated poly (arylene ether sulfone) (VSPAES) and sulfonated polyvinyl alcohol containing vinyl group (VSPVA) have been prepared. The VSPVA and VSPAES …
Number of citations: 10 link.springer.com
W Wen, Z Zhang, L Jing, T Zhang - Cellulose, 2020 - Springer
This work aimed to obtain a highly efficient and durable antimicrobial agent on cotton fabrics by synthesizing a new Schiff base compound called (E)-1-((4-(allyloxy) benzyl) amino) …
Number of citations: 12 link.springer.com
AK Sinha, B Bihari, BK Mandal, L Chen - Macromolecules, 1995 - ACS Publications
There is currently a great interest in polymeric thin films containing high concentrations of cyclic-conju-gated systems in the areas of laser-pumpedelectroop-tical devices, 1 sensors, 2 …
Number of citations: 42 pubs.acs.org
S Ghosh, S Mahato, T Dutta, Z Ahamed… - … Acta Part A: Molecular …, 2024 - Elsevier
… Here 4-allyloxy benzaldehyde was used instead of 2-allyloxy benzaldehyde. … of 2-allyloxy benzaldehyde and 4-allyloxy benzaldehyde, respectively in ethanol (Scheme S1). N-(…
Number of citations: 3 www.sciencedirect.com
M Liu, H Wang, H Zeng, CJ Li - Science advances, 2015 - science.org
… , even with all the starting material consumed, the reaction still did not give any desired product (entry 7, compound 47), whereas the unconjugated 4-allyloxy benzaldehyde led to a low …
Number of citations: 85 www.science.org
SK Therese, G Geethamalika - Orient. J. Chem, 2017 - pdfs.semanticscholar.org
… Ethanolic solution of 4-allyloxy benzaldehyde (10 m mol) was added to a 10 m mol of ethanolic solution of benzohydrazides and the reaction mixture was stirred for 30 minutes at room …
Number of citations: 5 pdfs.semanticscholar.org
G Liang, S Yang, L Jiang, Y Zhao, L Shao… - Chemical and …, 2008 - jstage.jst.go.jp
The synthesis of three series of curcumin analogues with mono-carbonyl is described. Their in vitro antibacterial activities against seven Gram-positive and Gram-negative bacteria were …
Number of citations: 163 www.jstage.jst.go.jp
W Wen, Z Zhang, L Jing, T Zhang - Fibers and Polymers, 2021 - Springer
Due to the structure of hierarchical aligned cellulose fibrils, cotton fabric used in clothing possesses excellent moisture and thermal managements. Such structure yet may retain …
Number of citations: 4 link.springer.com

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